1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
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Overview
Description
1-(Methoxymethyl)-2-azabicyclo[211]hexane-4-carboxylic acid hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a unique bicyclic structure, which contributes to its distinctive chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a Diels-Alder reaction or other cycloaddition methods.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methoxymethyl and carboxylic acid groups. This can be done through various functional group transformations, such as alkylation and oxidation reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure of the compound allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
- 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
- 1-(Methoxymethyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
Comparison: Compared to these similar compounds, 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of the methoxymethyl group. This structural uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
CAS No. |
2680540-06-9 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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